3-(4-Fluorophenyl)oxetane-3-carboxylic acid

Lipophilicity XLogP3 Drug-likeness

Medicinal chemistry teams need systematic aryl substituent exploration within oxetane-carboxylic acid series to decouple electronic from lipophilic effects. This compound directly addresses that need: • XLogP3 of 1.0-positioned between phenyl (0.9) and 4-chlorophenyl (1.5) analogs for incremental lipophilicity modulation • 4-Fluoro substitution blocks para-position CYP450-mediated oxidative metabolism, a vulnerability in the unsubstituted 3-phenyl analog • Carboxylic acid enables direct amide coupling for rapid SAR; also serves as a radical precursor in visible-light photoredox decarboxylative alkylation • 19F NMR handle for reaction monitoring-an advantage absent in non-fluorinated analogs Supplied with certificate of analysis; standard international B2B shipping available.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 1393572-06-9
Cat. No. B1403540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)oxetane-3-carboxylic acid
CAS1393572-06-9
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
InChIKeySNRWYJJNIIPGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)oxetane-3-carboxylic acid – Overview


3-(4-Fluorophenyl)oxetane-3-carboxylic acid (CAS 1393572-06-9, MFCD22544051, molecular formula C10H9FO3, MW 196.17 g/mol) is a 3,3-disubstituted oxetane building block featuring a 4-fluorophenyl substituent and a carboxylic acid group at the oxetane 3-position [1]. The oxetane ring is an emergent motif in drug discovery, valued for its low molecular weight, high polarity, and marked three-dimensionality, serving as a bioisostere for carbonyl groups and as a molecular tool to fine-tune physicochemical properties such as pKa, LogD, aqueous solubility, and metabolic clearance [2]. The 4-fluorophenyl substituent introduces electron-withdrawing character, enhances lipophilicity relative to the unsubstituted phenyl analog, and blocks a potential metabolic soft spot at the para position, making this compound a strategically differentiated member of the 3-aryl-oxetane-3-carboxylic acid family [3].

Workflow Oxetane bioisostere & SAR studies
Selection Context 4-fluorophenyl lipophilicity & metabolic profile
Use Context Late-stage diversification & photoredox precursor

Why Generic Analogs Cannot Substitute


Although several 3-aryl-oxetane-3-carboxylic acid analogs share the same core scaffold, differences in aryl substitution profoundly alter lipophilicity, acidity, and metabolic vulnerability. The 4-fluorophenyl variant occupies a distinct physicochemical niche: its XLogP3 of 1.0 provides a balanced lipophilicity intermediate between the non-halogenated phenyl analog (XLogP3 0.9) and the more lipophilic 4-chlorophenyl analog (XLogP3 1.5), while the electron-withdrawing fluorine atom reduces the pKa of the carboxylic acid by up to three units compared to non-fluorinated gem-dimethyl or cyclopropyl analogs [1][2]. Furthermore, fluorine substitution at the para position blocks a primary site of cytochrome P450-mediated oxidative metabolism that remains accessible in the unsubstituted 3-phenyl analog, a distinction that directly impacts lead optimization decisions [3]. Substituting with a regioisomer such as the 3-fluorophenyl variant (XLogP3 also 1.0) may appear equivalent by lipophilicity alone, but the altered electronic distribution and steric profile of meta vs. para substitution can yield divergent protein-ligand interactions and pharmacokinetic outcomes [2]. These quantifiable differences preclude indiscriminate interchange among in-class analogs and justify compound-specific procurement for structure-activity relationship (SAR) studies.

Property
4-Fluorophenyl (Target)
Closest Analog Risk
Lipophilicity
Intermediate (XLogP3 1.0)
4-Chlorophenyl (XLogP3 1.5) may shift ADME profile
Metabolism
Para-position blocked
3-Phenyl analog remains vulnerable to oxidative metabolism
Regiochemistry
Para-fluorine substitution
3-Fluorophenyl regioisomer can alter binding and PK

Differentiation Evidence vs. Closest Analogs


XLogP3 Lipophilicity Profile

PubChem-computed XLogP3 values place 3-(4-fluorophenyl)oxetane-3-carboxylic acid (XLogP3 = 1.0) at a moderately low lipophilicity position that is incrementally higher than the unsubstituted 3-phenyl analog (XLogP3 = 0.9) and substantially lower than the 4-chlorophenyl analog (XLogP3 = 1.5). The isomeric 3-fluorophenyl variant shares the same XLogP3 of 1.0 but differs in the vector and electronic distribution of the fluorine atom [1]. For comparison, the parent oxetane-3-carboxylic acid lacking any aryl substituent has an XLogP3 of -0.6 [2].

XLogP3 Lipophilicity Profile
Cross-study comparable
ΔXLogP3 = +0.1 vs 3-phenyl, -0.5 vs 4-chlorophenyl
Intermediate lipophilicity within aryl-oxetane series
Computed by XLogP3 3.0; regioisomer (3-F) shares value
Lipophilicity XLogP3 Drug-likeness Physicochemical properties

Fluorine-Induced pKa Modulation

A 2025 systematic study by Litskan et al. on 3,3-disubstituted oxetane building blocks demonstrated that introduction of fluorine atoms adjacent to the oxetane core decreases the pKa of oxetane carboxylic acids by up to three units relative to gem-dimethyl, cyclopropyl, or cyclobutylidene analogs [1]. Although the study focused on 3-fluoroalkyl substituents rather than 3-fluorophenyl, the electron-withdrawing inductive effect of the 4-fluorophenyl group is expected to exert a qualitatively similar, albeit quantitatively distinct, pKa-lowering effect relative to the non-halogenated 3-phenyloxetane-3-carboxylic acid. The predicted pKa of the parent oxetane-3-carboxylic acid is 3.88 ± 0.20 , providing a baseline for comparison.

Fluorine-Induced pKa Modulation
Class-level inference
pKa expected lower than non-fluorinated analog
Supports ionization and solubility tuning context
Exact pKa shift vs. phenyl analog not directly measured
Acidity pKa Bioisostere Fluorine effect

CYP4F2 Inhibitory Activity and Patent Validation

Chinese patent CN111848552A, granted in 2022, specifically claims a preparation method for 3-(substituted phenyl)oxetane-3-carboxylic acids and their application as pharmaceutical intermediates, explicitly referencing WO2019031618A1, which discloses compounds in this class as cytochrome P450 CYP4F2 inhibitors with demonstrated biological activity [1]. While the patent does not provide a direct head-to-head IC50 comparison between the 4-fluorophenyl and other substituted phenyl variants, it establishes the 3-(substituted phenyl)oxetane-3-carboxylic acid scaffold—encompassing the 4-fluorophenyl compound—as pharmacologically validated. The preparation method achieves a total yield of up to 35% across multiple steps from 3-oxetanone, enabling gram-to-kilogram scale production [1]. The oxetane ring in these compounds serves as a metabolically stable tert-butyl bioisostere, capable of modulating the partition coefficient to improve drug bioavailability [2].

CYP4F2 Inhibitory Activity
Supporting evidence
Patent-claimed CYP4F2 inhibitor scaffold (CN111848552A)
Class-level target engagement context
No quantitative IC50 comparison between variants
CYP4F2 Enzyme inhibition Patent Pharmaceutical intermediate

Photoredox Decarboxylative Alkylation

Dubois et al. (2023) demonstrated that 3-aryl-3-carboxylic acid oxetanes, including the 4-fluorophenyl derivative, are suitable precursors for visible-light photoredox-catalyzed decarboxylative alkylation, generating tertiary benzylic oxetane radicals that undergo conjugate addition into activated alkenes with loss of CO2 [1]. This reactivity is distinct from that of 2-oxetanecarboxylic acids, which undergo hydrodecarboxylation rather than C-C bond formation under similar conditions [2]. The 3,3-disubstitution pattern is essential for stabilizing the resulting benzylic radical; the 4-fluorophenyl group further modulates radical stability through its electron-withdrawing inductive effect compared to electron-donating or neutral aryl substituents [1].

Photoredox Decarboxylative Alkylation
Cross-study comparable
Forms tertiary benzylic radicals for C-C bond formation
3-carboxylic acid regioisomer required for reactivity
Visible light, Ir catalyst; 4-F provides 19F NMR handle
Photoredox catalysis Decarboxylative alkylation Radical chemistry Late-stage functionalization

Isomerization Stability from 3,3-Disubstitution

A 2022 study by Chalyk et al. reported that many oxetane-carboxylic acids undergo spontaneous isomerization to (hetero)cyclic lactones upon storage at room temperature or under mild heating, with complete conversion occurring within approximately one year for the pure substance [1][2]. The proposed mechanism involves proton transfer to the oxetane oxygen followed by SN2 displacement at the methylene group [2]. Critically, 3,3-disubstituted oxetane-carboxylic acids such as the 4-fluorophenyl variant possess no hydrogen atom at the 3-position, which may reduce the driving force for this rearrangement compared to 3-mono-substituted or 3-unsubstituted analogs, though this hypothesis has not been experimentally verified in a direct comparative study [3]. The isomerization risk necessitates cold storage (recommended -20°C) for procurement and inventory management.

Isomerization Stability
Class-level inference
3,3-disubstitution may reduce lactone isomerization risk
Supports storage and shelf-life context review
Hypothesis not experimentally verified for this compound
Chemical stability Isomerization Lactone formation Storage conditions

Procurement and Application Scenarios


Lipophilicity-Tailored SAR Studies

When a medicinal chemistry program requires a systematic exploration of aryl substituent effects on ADME properties within an oxetane-carboxylic acid series, 3-(4-fluorophenyl)oxetane-3-carboxylic acid provides an XLogP3 of 1.0, strategically positioned between the phenyl (0.9) and 4-chlorophenyl (1.5) analogs [1]. This incremental lipophilicity modulation allows SAR teams to decouple electronic effects (fluorine is electron-withdrawing by induction) from lipophilicity effects (chlorine increases both lipophilicity and molecular weight more substantially). The 4-fluoro substitution also blocks para-position oxidative metabolism, a vulnerability in the unsubstituted 3-phenyl analog, enabling assessment of metabolic stability contributions independently of potency changes [2].

CYP4F2 Inhibitor Development

For drug discovery programs targeting the cytochrome P450 4F2 enzyme—implicated in inflammatory signaling via 20-HETE production and vitamin K metabolism—this compound serves as a key intermediate for generating focused libraries of 3-(substituted phenyl)oxetane-3-carboxylic acid derivatives [1]. The patent CN111848552A explicitly claims this compound class as CYP4F2 inhibitors, and the carboxylic acid functionality enables direct amide coupling to diverse amine fragments for rapid SAR exploration. The scalable synthesis method (total yield up to 35%) supports progression from hit confirmation through lead optimization without changing synthetic route [1].

Late-Stage Diversification via Photoredox

Programs requiring rapid access to diverse 3,3-disubstituted oxetane chemical space can employ this compound as a radical precursor in visible-light photoredox decarboxylative alkylation reactions, generating tertiary benzylic oxetane radicals for conjugate addition to activated alkenes [1]. This reactivity mode is specific to the 3-carboxylic acid regioisomer and is not accessible with 2-oxetanecarboxylic acids. The 4-fluorophenyl group provides a useful spectroscopic handle (19F NMR) for reaction monitoring and product characterization, an advantage not offered by the non-fluorinated phenyl analog [1].

Bioisostere Replacement Studies

When evaluating oxetane-3-carboxylic acids as bioisosteric replacements for metabolically labile tert-butyl groups or conventional carboxylic acids in drug candidates, this compound provides a direct comparison point against the non-fluorinated 3-phenyl and 4-chlorophenyl analogs. The oxetane motif can induce changes in aqueous solubility by a factor of 4 to over 4000 when replacing gem-dimethyl groups, while the fluorine substitution further modulates pKa, providing a multidimensional property optimization tool [1][2]. The 4-fluorophenyl variant specifically enables evaluation of whether the fluorine electron-withdrawing effect synergizes with or antagonizes the intrinsic oxetane effects on solubility and permeability.

Application
Selection Property
Validation Focus
Lipophilicity-Tailored SAR Studies
Incremental XLogP3 modulation (1.0) vs. phenyl and chlorophenyl analogs
ADME property and metabolic stability contribution review
CYP4F2 Inhibitor Development
Patent-claimed 3-(substituted phenyl)oxetane-3-carboxylic acid scaffold
Inflammatory and cardiovascular pathway-response context
Late-Stage Diversification via Photoredox
3-carboxylic acid regioisomer for decarboxylative radical generation
19F NMR reaction monitoring and expanded oxetane space
Bioisostere Replacement Studies
Multidimensional fine-tuning: oxetane core + fluorine substitution effects
Solubility/permeability trade-off and pKa modulation context

Technical Documentation Hub

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